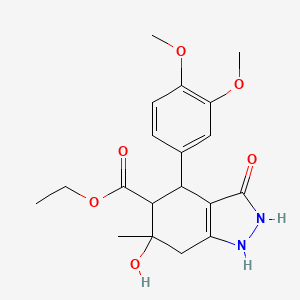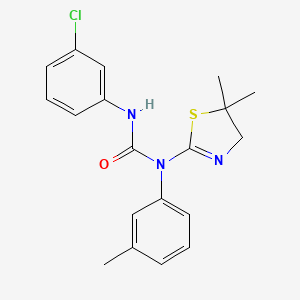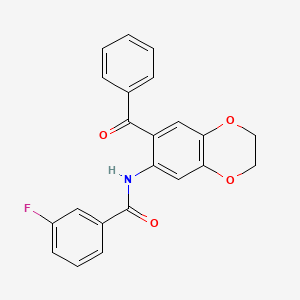![molecular formula C13H12N6S2 B11483646 9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione](/img/structure/B11483646.png)
9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[107002,607,11013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Preparation Methods
The synthesis of 9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione typically involves multistep reactions starting from simpler precursors. The synthetic route often includes the formation of intermediate compounds through reactions such as cyclization, oxidation, and substitution. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or ring structures.
Scientific Research Applications
9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with multiple rings and heteroatoms, such as:
Imidazoquinolines: Known for their antimicrobial and anticancer activities.
Thiazolidinones: Used in the development of anti-ulcer agents.
Spirocompounds: Studied for their unique structural properties and potential therapeutic applications.
Compared to these compounds, 9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[107002,607,11
Properties
Molecular Formula |
C13H12N6S2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione |
InChI |
InChI=1S/C13H12N6S2/c1-6-14-10-9-7-4-2-3-5-8(7)21-11(9)18-12(19(10)17-6)15-16-13(18)20/h2-5H2,1H3,(H,16,20) |
InChI Key |
XJCPZFKFFKOQJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=C(N4C2=NNC4=S)SC5=C3CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-Bromo-4-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11483566.png)
![(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B11483569.png)
![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 6-cyclopentyl-2,3,5,6,7,8-hexahydro-1-(phenylmethyl)-2-thioxo-](/img/structure/B11483585.png)

![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B11483594.png)

![N,N'-{propane-1,3-diylbis[oxy(3-methoxybenzene-4,1-diyl)]}bis(3,4,5-trimethoxybenzamide)](/img/structure/B11483615.png)
![3-(5-Bromofuran-2-yl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11483616.png)

![3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483620.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483628.png)

![ethyl 5-({6-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11483640.png)
![2-{2-[(formylamino)methyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11483647.png)
